11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione
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Overview
Description
11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7400,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the hydroxyethyl and methyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones and carboxylic acids, while reduction may produce alcohols and amines.
Scientific Research Applications
11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 13-(Thiophen-2-yl)-1,8,12-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
Compared to similar compounds, 11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7400,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione stands out due to its unique tricyclic structure and the presence of both hydroxyethyl and methyl groups
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
11-(2-hydroxyethyl)-12-methyl-1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8,12-tetraene-6,10-dione |
InChI |
InChI=1S/C12H12N4O3/c1-7-5-16-9(12(19)15(7)2-3-17)4-8-10(16)13-6-14-11(8)18/h4-6,17H,2-3H2,1H3,(H,13,14,18) |
InChI Key |
BDPCVPHBMDORDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC3=C2N=CNC3=O)C(=O)N1CCO |
Origin of Product |
United States |
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